molecular formula C17H10O2 B011634 1-Pyrenecarboxylic acid CAS No. 19694-02-1

1-Pyrenecarboxylic acid

Cat. No.: B011634
CAS No.: 19694-02-1
M. Wt: 246.26 g/mol
InChI Key: HYISVWRHTUCNCS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Pyrenecarboxylic acid (PCA) is a polyaromatic derivative that has an amphiphilic characteristic . It is a fluorophore that shows absorption spectra in the UV region . PCA has a carboxylic acid group that attaches with the pyrene nucleus . It can be used as a sensitizer that facilitates the electron transport from one medium to another .

Mode of Action

PCA’s mode of action is primarily based on its ability to act as a sensitizer, facilitating electron transport . This is achieved through its interaction with the pyrene nucleus, which is a part of its structure . The carboxylic acid group of PCA attaches to the pyrene nucleus, enabling it to absorb UV light and act as a fluorophore .

Biochemical Pathways

It is known that pca can be used in the surface modification of graphene and carbon nanotubes (cnts), which can further be used for a variety of electronic applications . This suggests that PCA may interact with certain biochemical pathways related to electron transport and energy transfer.

Result of Action

The primary result of PCA’s action is its ability to act as a sensitizer, facilitating electron transport . This property makes it useful in a variety of applications, including the surface modification of graphene and carbon nanotubes .

Action Environment

The action of PCA can be influenced by various environmental factors. For instance, the presence of UV light is necessary for PCA to act as a fluorophore . Additionally, the presence of other molecules, such as those in graphene or carbon nanotubes, can influence PCA’s ability to facilitate electron transport .

Chemical Reactions Analysis

Properties

IUPAC Name

pyrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYISVWRHTUCNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941453
Record name Pyrene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19694-02-1
Record name 1-Pyrenecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-pyrenecarboxylic acid interact with graphene, and what are the implications of this interaction?

A1: this compound exhibits a strong affinity for graphene surfaces due to π-π stacking interactions between the pyrene moiety and the graphene lattice. This interaction allows for the noncovalent functionalization of graphene, leading to improved dispersion and stability of graphene in aqueous solutions. [, ] This enhanced dispersibility has significant implications for various applications, including the development of conductometric sensors, ultracapacitors, and solar cells. [, , ]

Q2: Can you provide the molecular formula, weight, and relevant spectroscopic data for this compound?

A2:

  • Spectroscopic data:
    • FTIR and FT-Raman: Characteristic peaks provide information on the vibrational modes of the molecule, particularly the carboxylic acid group. []
    • Fluorescence Spectroscopy: PCA exhibits strong fluorescence, with the emission spectrum sensitive to its aggregation state. This property is valuable for sensing applications. [, , , ]

Q3: How does the incorporation of this compound into poly(methyl methacrylate) (PMMA) affect the material's fluorescence properties?

A3: Incorporating PCA into PMMA can significantly enhance the polymer's fluorescence efficiency. This enhancement arises from the hydrogen bonding interactions between the carboxylic acid group of PCA and the ester carbonyl group of PMMA. These interactions effectively restrain the aggregation of PCA molecules within the polymer matrix, leading to enhanced fluorescence quantum efficiencies. []

Q4: How does the presence of this compound affect the properties of graphite nanoplatelets (GNPs)?

A4: Functionalizing GNPs with PCA significantly enhances their dispersibility and conductivity, making them suitable for applications in energy storage devices like supercapacitors. [, ] This improvement stems from the increased surface area and enhanced electron transfer facilitated by the presence of PCA.

Q5: Can this compound be used in catalytic applications?

A5: While not a catalyst itself, PCA serves as a ligand in the synthesis of metal-organic frameworks (MOFs) and other metal complexes. These PCA-containing complexes demonstrate promising catalytic activity in various organic reactions. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the interaction energies of PCA with graphene and other molecules. [, ] These studies provide valuable insights into the nature of π-π stacking interactions and their impact on the properties of PCA-functionalized materials.

Q7: Are there any specific strategies to improve the stability or solubility of this compound for various applications?

A8: Researchers have explored strategies such as incorporating PCA into polymer matrices like PMMA [] or encapsulating it within micelles [] to improve its stability and solubility. These approaches can protect PCA from degradation and enhance its processability for specific applications.

Q8: What analytical techniques are commonly used to characterize and quantify this compound?

A8: Common techniques include:

  • Spectroscopy: FTIR, FT-Raman, and fluorescence spectroscopy provide information on molecular structure and interactions. [, , , , , , , ]
  • Microscopy: Transmission electron microscopy (TEM) helps visualize PCA on the surface of materials like graphene. [, , ]
  • Electrochemical techniques: Cyclic voltammetry (CV) is used to study the electrochemical behavior of PCA and its interactions with electrodes. []

Q9: What are the known environmental impacts of this compound, and are there strategies to mitigate its potential negative effects?

A10: While PCA itself is not extensively studied for its environmental impact, it is a degradation product of pyrene, a known environmental pollutant. Research suggests that certain organisms like Nereis diversicolor can transform pyrene into this compound, highlighting the importance of understanding the fate and effects of both pyrene and its metabolites in the environment. []

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